molecular formula C20H15N3O2S B2421787 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898416-89-2

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2421787
CAS No.: 898416-89-2
M. Wt: 361.42
InChI Key: FHDJPFJEHKSAKG-UHFFFAOYSA-N
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Description

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that features an indolizine core, a thiophene ring, and a phenyl group

Biochemical Analysis

Biochemical Properties

. These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide are currently under investigation. It is known that indole derivatives can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of the thiophene and phenyl groups through various coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photonic properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.

    Industry: In material science, the compound could be used in the development of new polymers, coatings, or other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have diverse biological activities.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are known for their applications in medicinal chemistry and material science.

Uniqueness

What sets 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide apart is the combination of the indolizine core with the thiophene and phenyl groups, which may confer unique electronic, photonic, or biological properties not found in simpler analogs. This makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-17-16(20(25)22-13-7-2-1-3-8-13)14-9-4-5-11-23(14)18(17)19(24)15-10-6-12-26-15/h1-12H,21H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDJPFJEHKSAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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